molecular formula C8H12N4O B2970006 N-[1-(1,2,4-Triazol-1-yl)propan-2-yl]prop-2-enamide CAS No. 2175508-05-9

N-[1-(1,2,4-Triazol-1-yl)propan-2-yl]prop-2-enamide

Cat. No. B2970006
CAS RN: 2175508-05-9
M. Wt: 180.211
InChI Key: ROPXDCKOILCDCE-UHFFFAOYSA-N
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Description

“N-[1-(1,2,4-Triazol-1-yl)propan-2-yl]prop-2-enamide” is a compound that contains a 1,2,4-triazole moiety . This compound is related to a class of compounds that have shown promising results in various fields, including as anticancer agents .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amino group with other reagents . For example, the synthesis of substituted furazans involved the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve the reaction of an amino group with other reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds can be determined by various techniques. For example, IR spectroscopy can be used to identify functional groups, and NMR spectroscopy can be used to determine the structure of the compound .

Mechanism of Action

The mechanism of action of similar compounds often involves binding to the active site of enzymes . For example, some compounds have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards of “N-[1-(1,2,4-Triazol-1-yl)propan-2-yl]prop-2-enamide” and similar compounds depend on their specific structures and properties. Some compounds have shown promising cytotoxic activity against cancer cell lines, but also have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for the study of “N-[1-(1,2,4-Triazol-1-yl)propan-2-yl]prop-2-enamide” and similar compounds could involve further optimization of their structures to improve their biological activities. For example, 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

N-[1-(1,2,4-triazol-1-yl)propan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-3-8(13)11-7(2)4-12-6-9-5-10-12/h3,5-7H,1,4H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPXDCKOILCDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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